Ferric sodium pyrophosphate

Descripción

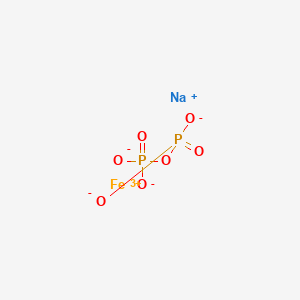

Structure

2D Structure

Propiedades

IUPAC Name |

sodium;iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQGIDJIEPIQBD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905512 | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in hydrochloric acid; insoluble in water | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1.4-1.6 | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10045-87-1, 10213-96-4 | |

| Record name | Iron sodium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sodium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGH4LHX6XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Advanced Preparation Methodologies for Ferric Sodium Pyrophosphate

Direct Chemical Synthesis Routes

Direct chemical synthesis provides the foundational methods for producing ferric sodium pyrophosphate. These routes often involve precipitation or hydrothermal techniques, which can be controlled to yield products with desired characteristics.

Controlled pH Precipitation Techniques for Ferric Pyrophosphate Formation

The liquid phase precipitation method is a widely used industrial process for synthesizing ferric pyrophosphate. ruipugroup.com This technique is based on the metathesis reaction between a soluble iron salt, such as ferric chloride or ferric sulfate (B86663), and a pyrophosphate salt, typically sodium pyrophosphate. ruipugroup.comchemicalbook.com The fundamental reaction is:

4Fe³⁺ + 3P₂O₇⁴⁻ + xH₂O → Fe₄(P₂O₇)₃·xH₂O↓ ruipugroup.com

A critical parameter in this process is the control of pH. The optimal pH range for the reaction is between 2.0 and 3.5. ruipugroup.com Within this range, the hydrolysis of ferric ions (Fe³⁺) is minimized, leading to a purer ferric pyrophosphate precipitate. ruipugroup.com If the pH rises above 4.0, there is an increased likelihood of forming iron hydroxide (B78521) [Fe(OH)₃] impurities. ruipugroup.com Conversely, a pH below 1.5 can cause the pyrophosphate to hydrolyze into orthophosphate, altering the product's composition. ruipugroup.com

The method of mixing the reactants also influences the final product. A "reverse dropping" method, where the iron salt solution is slowly added to the pyrophosphate solution, has been shown to produce a more uniform particle size distribution. ruipugroup.com The temperature of the reaction is typically maintained between 50-70°C to facilitate the precipitation without causing significant decomposition of the pyrophosphate, which can occur at temperatures exceeding 80°C. ruipugroup.com

| Parameter | Optimal Range/Method | Rationale |

| pH | 2.0 - 3.5 | Minimizes Fe³⁺ hydrolysis and pyrophosphate decomposition. ruipugroup.com |

| Mixing | Reverse dropping | Promotes uniform particle size distribution. ruipugroup.com |

| Temperature | 50 - 70°C | Accelerates precipitation while avoiding pyrophosphate degradation. ruipugroup.com |

Hydrothermal Synthesis Approaches for Iron Pyrophosphate Compounds

Hydrothermal synthesis offers an alternative route for producing crystalline iron pyrophosphate compounds. This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, such as a Teflon-lined autoclave. acs.orgias.ac.in This technique can yield well-defined crystalline structures. ias.ac.inresearchgate.net

For instance, a novel potassium iron (III) pyrophosphate (KFeP₂O₇) was synthesized hydrothermally. ias.ac.inresearchgate.net The process involved reacting potassium hydroxide (KOH), ferric chloride (FeCl₃), and phosphoric acid (H₃PO₄) for an extended period. ias.ac.in This method has also been used to create iron phosphate (B84403) dihydrate (FePO₄·2H₂O) with unique flower-like microstructures. researchgate.net

The conditions for hydrothermal synthesis, such as temperature, reaction time, and the concentration of reactants, are crucial in determining the phase and morphology of the final product. researchgate.netmater-rep.com For example, one study reported the successful synthesis of FePO₄·2H₂O at 220°C for 6 hours. researchgate.net Another preparation of battery-grade iron phosphate utilized ferro-phosphorus, phosphoric acid, and nitric acid under hydrothermal conditions. mater-rep.com

Strategies for Modulating this compound Properties

Beyond the fundamental synthesis routes, various strategies can be employed to fine-tune the properties of this compound, particularly its particle size and stability, which are crucial for its functionality in different applications.

Incorporation of Dispersing Agents and Emulsifiers for Nanoparticle Stabilization

To prevent the agglomeration of nanoparticles and ensure their stability in colloidal suspensions, dispersing agents and emulsifiers are often incorporated during or after synthesis. uu.nlnih.gov These agents work by coating the surface of the nanoparticles, providing steric or electrostatic repulsion that keeps the particles separated. researchgate.netnih.gov

For instance, in the synthesis of colloidal iron(III) pyrophosphate particles, the use of certain food-grade emulsifiers can yield stable colloids of nanometer size. uu.nl Lecithin is one such emulsifier that can be used to disperse ferric pyrophosphate suspensions. chemicalbook.com The choice of stabilizer is critical; for example, polyethylene (B3416737) glycol (PEG) can bind to the surface of iron oxide nanoparticles through hydrogen interactions, while tetraethoxysilane (TEOS) can provide a stable coating under varying pH and ionic strength conditions. acs.org The stability of these nanoparticles is essential for applications where they are dispersed in a liquid medium. nih.gov

| Dispersing Agent/Emulsifier | Function |

| Lecithin | Disperses ferric pyrophosphate suspensions. chemicalbook.com |

| Polyethylene Glycol (PEG) | Stabilizes iron oxide nanoparticles via hydrogen bonding. acs.org |

| Tetraethoxysilane (TEOS) | Provides a stable coating under varying conditions. acs.org |

Particle Size Control in Ferric Pyrophosphate Synthesis for Enhanced Functionality

The particle size of ferric pyrophosphate is a critical property that can significantly influence its performance. nih.govresearchgate.net Smaller particles generally offer a larger surface area, which can enhance reactivity and bioavailability. uu.nlresearchgate.net

Several strategies can be employed to control particle size during synthesis. The rate of addition of reactants is a key factor; a slower addition rate generally leads to the formation of smaller nanoparticles. youtube.com For example, in a precipitation reaction, slowly adding the sodium pyrophosphate solution to the ferric chloride solution over an hour can produce a colloidal suspension of iron pyrophosphate nanoparticles. youtube.com

The concentration of the reactants and the aging temperature also play a role. An increase in solute concentration or a higher aging temperature can lead to a decrease in the size of spherical ferric phosphate particles. nih.gov One study demonstrated that reducing the mean particle size of ferric pyrophosphate from approximately 21 micrometers to 0.5 micrometers, in conjunction with emulsifiers, significantly increased its relative bioavailability. nih.gov

Co-precipitation Methods for Mixed Metal Pyrophosphate Salts

Co-precipitation is a versatile technique for synthesizing materials containing multiple metal cations within a single, homogeneous solid phase. mpg.de This method involves the simultaneous precipitation of two or more cations from a solution. mpg.dewipo.int It is an effective way to produce mixed metal pyrophosphate salts with a uniform distribution of the different metal ions. uu.nl

In the context of iron pyrophosphates, co-precipitation can be used to incorporate other metal ions, such as calcium, magnesium, or zinc, into the pyrophosphate structure. uu.nl This is achieved by preparing a mixed solution of the metal salts and then inducing precipitation. uu.nl The constant-pH co-precipitation method is particularly useful for creating well-defined crystalline precursor compounds with a mixed cationic lattice. mpg.de This approach has been used to synthesize precursors for supported metal catalysts, where the even distribution of elements is crucial for the final catalyst's performance. mpg.de For example, Bi₁₋ₓCdₓFeO₃ samples have been prepared using a chemical co-precipitation method. mdpi.com

Specialized Synthesis for Advanced Applications

The synthesis of this compound (NaFeP₂O₇) has garnered significant attention for its potential in advanced applications, particularly as a cathode material in sodium-ion batteries. Researchers have explored various methodologies to optimize its electrochemical performance, focusing on creating materials with high purity, uniform particle size, and desirable structural characteristics. These methods are crucial for unlocking the full potential of this compound in next-generation energy storage systems.

Preparation of this compound for Sodium-Ion Battery Cathodes

The synthesis of this compound for use in sodium-ion battery cathodes is a critical area of research, aiming to develop cost-effective and high-performance energy storage solutions. A common approach involves a two-step process that begins with the liquid-phase preparation of an iron pyrophosphate precursor, followed by a high-temperature calcination step with a sodium source. google.com This method is favored for its potential for large-scale production, yielding a product with uniform particle size distribution and low impurity content, which are essential for superior electrochemical performance. google.com

One specific method involves reacting ferrous oxide with phosphoric acid at temperatures between 180 and 220°C to produce FeH₂P₂O₇. google.com This intermediate is then intimately mixed with a sodium source to form a precursor. google.com The subsequent calcination of this precursor in an inert or reducing atmosphere at temperatures ranging from 550 to 600°C results in the formation of sodium ferric pyrophosphate. google.com The resulting material has demonstrated promising electrochemical properties when used as a cathode in sodium-ion batteries. google.com

Another established technique is the conventional solid-state reaction method. This involves mixing stoichiometric amounts of precursors such as sodium dihydrogen phosphate (NaH₂PO₄) and iron (III) oxide (Fe₂O₃). The mixture is then subjected to a controlled heating process to yield the desired NaFeP₂O₇ compound. researchgate.net A variation of this is the solution-combustion synthesis, which has also been successfully employed to produce NaFeP₂O₇ at 600°C. researchgate.net This method can lead to materials with distinct morphologies and potentially enhanced electrochemical activity.

For instance, Na₂FeP₂O₇ synthesized via solid-state or solution-combustion methods has been shown to adopt a triclinic crystal structure. researchgate.net This structure is advantageous as it provides three-dimensional channels for sodium ion diffusion, which is crucial for the battery's rate capability. researchgate.net While not yet fully optimized, these cathodes have delivered a reversible capacity of 82 mAh·g⁻¹ with the iron redox reaction (Fe³⁺/Fe²⁺) occurring at approximately 3 volts versus a sodium metal anode. researchgate.net

Researchers have also developed sodium-rich iron pyrophosphate materials, such as carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ nanoparticles, using a facile sol-gel method. nih.govacs.org These nanoparticles, with a size of about 10 nm, have exhibited a high reversible capacity of 99 mAh g⁻¹ at a low C-rate and remarkable long-term cycling stability, retaining 96% of their capacity after 1000 cycles at a high C-rate. nih.govacs.org

| Synthesis Method | Precursors | Key Parameters | Resulting Material | Electrochemical Performance |

| Two-Step Liquid Phase/Calcination | Ferrous oxide, Phosphoric acid, Sodium source | Reaction at 180-220°C; Calcination at 550-600°C in inert/reducing atmosphere | NaFeP₂O₇ with uniform particle size | High-performance cathode material google.com |

| Solid-State Reaction | NaH₂PO₄, Fe₂O₃ | High-temperature calcination | Triclinic Na₂FeP₂O₇ | Reversible capacity of 82 mAh·g⁻¹ researchgate.net |

| Solution-Combustion Synthesis | - | Calcination at 600°C | Triclinic Na₂FeP₂O₇ | Promising cathode material researchgate.net |

| Sol-Gel Method | - | - | Carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ nanoparticles (~10 nm) | High reversible capacity (99 mAh g⁻¹), excellent cycling stability nih.govacs.org |

Controlled Calcination Processes in Iron Pyrophosphate Material Fabrication

Controlled calcination is a pivotal step in the fabrication of iron pyrophosphate materials, significantly influencing the final product's physicochemical properties and, consequently, its performance in applications like sodium-ion batteries. The temperature, atmosphere, and duration of the calcination process are critical parameters that must be precisely managed to obtain the desired crystal structure, particle size, and phase purity.

In the synthesis of sodium ferric pyrophosphate, the calcination of a precursor mixture containing iron, phosphorus, and sodium sources is typically carried out at temperatures ranging from 550 to 600°C. google.com This temperature range is crucial for promoting the solid-state reaction and crystallization of the desired pyrophosphate phase. The process is generally conducted under an inert or reducing atmosphere to prevent the oxidation of iron (Fe²⁺) to Fe³⁺, which is essential for achieving the target electrochemical properties. google.com

The choice of calcination temperature directly impacts the crystallinity and particle size of the resulting material. For example, solid-state synthesis of Na₂FeP₂O₇ is often performed at 600°C. researchgate.net This temperature is high enough to ensure the formation of a well-defined triclinic crystal structure, which is beneficial for sodium ion transport. researchgate.net

Furthermore, the calcination process can be adapted to create composite materials with enhanced properties. For instance, the incorporation of a carbon coating on the pyrophosphate particles is a common strategy to improve electronic conductivity, which is often a limiting factor for polyanion-based cathode materials. This is typically achieved by adding a carbon source to the precursor mixture before calcination. During the heat treatment, the carbon source pyrolyzes, forming a conductive carbon layer on the surface of the pyrophosphate particles. This approach was successfully used in the synthesis of carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ nanoparticles. nih.govacs.org

The control over the calcination process also extends to influencing the bulk density of the final product. By varying parameters such as the ratio of iron to pyrophosphate, the concentration of certain additives, and the washing process post-synthesis, the bulk density of the resulting powder can be adjusted. google.com This is particularly relevant for practical applications where a specific material density is required for electrode fabrication and achieving high volumetric energy density.

| Calcination Parameter | Influence on Material Properties | Example Application |

| Temperature | Affects crystallinity and particle size. | Calcination at 600°C to form triclinic Na₂FeP₂O₇. researchgate.net |

| Atmosphere | Prevents oxidation and ensures desired iron oxidation state. | Inert or reducing atmosphere for NaFeP₂O₇ synthesis. google.com |

| Carbon Source Addition | Improves electronic conductivity through in-situ carbon coating. | Synthesis of carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂. nih.govacs.org |

| Process Control (e.g., reagent ratios, washing) | Adjusts bulk density of the final powder. google.com | Tailoring material for specific electrode manufacturing requirements. |

Structural Elucidation and Coordination Chemistry of Ferric Sodium Pyrophosphate Complexes

Iron Coordination Environments in Pyrophosphate Complexes

The arrangement of ligands around the central iron(III) ion defines the primary structure and reactivity of the complex. Spectroscopic and analytical techniques provide detailed insight into this coordination sphere.

In pyrophosphate complexes, the iron(III) ion typically adopts an octahedral coordination geometry. nih.gov This arrangement involves the central iron atom being bonded to six donor atoms, which in the case of pyrophosphate-containing complexes, are oxygen atoms. nih.gov X-ray Absorption Spectroscopy (XAS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, confirms this six-coordinate environment for iron in both ferric pyrophosphate and more complex systems like ferric pyrophosphate citrate (B86180). nih.gov In the ferric pyrophosphate citrate structure, the coordination number of 6 for iron(III) is fully satisfied by oxygen atoms provided by both the pyrophosphate and citrate ligands, leaving no vacant or water-occupied (aquated) coordination sites. nih.gov

Table 1: Iron Coordination Environment Data from EXAFS Analysis

| Complex | Interacting Atom | Coordination Number (Atoms) | Bond Distance (Å) | Source |

|---|---|---|---|---|

| Ferric Pyrophosphate | Oxygen (O) | 5.8 ± 0.3 | 2.00 ± 0.01 | nih.gov |

| Phosphorus (P) | 3.0 ± 0.5 | 3.24 ± 0.01 | nih.gov | |

| Ferric Pyrophosphate Citrate | Phosphorus (P) | 2.5 ± 0.3 | - | nih.gov |

| Carbon (C) | 3.6 ± 0.6 | - | nih.gov |

Ligand Field Theory (LFT) describes the electronic structure of coordination complexes, arising from the interaction between the metal's d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org In an octahedral complex, these interactions cause the five d-orbitals to split into two energy levels: a lower-energy t₂g set and a higher-energy e g* set. stackexchange.com

The spin configuration of the Fe(III) ion, a d⁵ system, is determined by the strength of the electric field created by the coordinating ligands. nih.gov A weak ligand field results in a small energy gap between the t₂g and e g* orbitals, making it energetically favorable for the five d-electrons to occupy all five orbitals individually before pairing up. This leads to a high-spin (HS) state with a total spin of S = 5/2. stackexchange.comnih.gov Conversely, a strong ligand field creates a large energy gap, forcing the electrons to pair in the lower-energy t₂g orbitals first, resulting in a low-spin (LS) state (S = 1/2). nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is used to probe the paramagnetic properties and ligand environment of Fe(III). nih.govnih.gov Studies on ferric pyrophosphate indicate that the coordination environment creates a weak ligand field, resulting in a high-spin configuration for the Fe(III) center. nih.gov

Ligand Interactions and Complex Stability

The stability of ferric pyrophosphate complexes is a critical attribute, governed by the nature of the chemical bonds between the iron center and its ligands.

The pyrophosphate anion (P₂O₇⁴⁻) plays a crucial role in the stability of the ferric complex. It acts as a strong chelating agent, capable of binding to the iron(III) ion through more than one of its oxygen atoms in a bidentate fashion. tandfonline.comacs.org This chelation results in the formation of a stable ring structure, which is thermodynamically more favorable than coordination with monodentate ligands. The ferric ion forms a significantly tighter and more stable complex with pyrophosphate compared to other anions like sulfate (B86663) or gluconate. tandfonline.com The stability of the ferric pyrophosphate complex is quantified by its high stability constant (Log Kstab), calculated to be 9.30, which is over a million-fold more stable than several other iron salts. tandfonline.com This strong complexation protects the ferric ion from undergoing undesirable reactions. drugbank.com

Table 2: Comparative Stability of Iron Compounds

| Iron Compound | Calculated Log Kstab | Relative Stability | Source |

|---|---|---|---|

| Ferric Pyrophosphate | 9.30 | Very High | tandfonline.com |

| Ferric Citrate | < 9.30 | Lower | tandfonline.com |

| Ferric Fumarate | < 9.30 | Lower | tandfonline.com |

| Ferric Sulfate | < 9.30 | Lower | tandfonline.com |

| Ferric Gluconate | < 9.30 | Lower | tandfonline.com |

In more complex formulations such as Ferric Pyrophosphate Citrate (FPC), co-ligands like citrate are introduced to further enhance the properties of the complex. nih.gov Citrate also coordinates with the iron(III) center, contributing to the satisfaction of its six-coordinate octahedral geometry. nih.govtandfonline.com Specifically, in the FPC structure, the iron(III) center is complexed with one pyrophosphate molecule and two citrate molecules. nih.govnih.gov The citrate ligands provide four oxygen donor atoms, while the pyrophosphate provides two. nih.gov

The primary role of the citrate moiety is to confer high water solubility and to further increase the stability of the complex. nih.govtandfonline.com The resulting mixed-ligand complex, Ferric Pyrophosphate Citrate, is a non-colloidal, highly water-soluble iron salt. nih.gov The tight chelation by both pyrophosphate and citrate ensures the iron remains strongly bound within the complex. tandfonline.com

Solution-Phase Structural Integrity and Dynamics of Ferric Sodium Pyrophosphate Complexes

The behavior of these complexes in an aqueous environment is critical for their application. For Ferric Pyrophosphate Citrate, spectroscopic data indicates that the solid-state structure, where iron(III) is complexed with both pyrophosphate and citrate, is preserved when dissolved in solution. nih.govnih.gov The complex remains stable in solution for extended periods, lasting several months. nih.gov

For simpler ferric pyrophosphate compounds, solubility and stability in solution are highly dependent on conditions like pH. Ferric pyrophosphate powder is sparingly soluble in the pH range of 3 to 6 but exhibits slightly increased solubility at a pH below 2 or above 8. researchgate.net The stability is generally higher within a pH range of 4-6. ruipugroup.com The presence of excess pyrophosphate ions in solution can significantly increase the solubility of ferric pyrophosphate due to the formation of soluble complex species. researchgate.net

Mechanistic Investigations of Ferric Sodium Pyrophosphate Reactivity and Interactions

Mechanisms of Iron Release and Solubilization

The dissolution of ferric sodium pyrophosphate, a process critical for its function, is intricately linked to the chemical environment, particularly pH and the presence of other ions. Understanding these mechanisms is key to comprehending its reactivity.

pH-Dependent Dissolution Kinetics of Ferric Pyrophosphate

The solubility of ferric pyrophosphate (FePP) is markedly influenced by the pH of the surrounding medium. nih.govresearchgate.net Scientific studies have demonstrated that FePP powder exhibits low solubility in the pH range of 3 to 6. nih.govresearchgate.net However, its solubility sees a slight increase at a pH below 2 and above 8. nih.govresearchgate.net This pH-dependent behavior is a critical factor in its dissolution kinetics.

At a low pH (less than 3), the increased solubility of all mixed Ca-Fe(III) pyrophosphate salts, when compared to pure FePP, has been observed. uva.nl Conversely, in the food-relevant pH range of 3 to 7, mixed pyrophosphate salts with a general formula of Ca₂(₁-ₓ)Fe₄ₓ(P₂O₇)₍₁+₂ₓ) are designed to have lower soluble iron content compared to ferric pyrophosphate. uva.nl The interaction with phenolic compounds also affects solubility, with water-soluble phenolics increasing the amount of soluble iron from all salts at a pH of 5-7. uva.nl

The rate of precipitation of iron (hydr)oxides is also significantly affected by pH. At neutral to mildly alkaline conditions (pH 7-10), the predominant species is Fe(OH)₃(aq), which coincides with a substantial decrease in the formation rate of Fe(III) (hydr)oxides. acs.org The transformation of these compounds is often rate-limited by the dissolution of amorphous iron hydroxide (B78521). acs.org

Table 1: pH-Dependent Solubility of Ferric Pyrophosphate

| pH Range | Solubility of Ferric Pyrophosphate |

| < 2 | Slightly Soluble nih.govresearchgate.net |

| 3 - 6 | Sparingly Soluble nih.govresearchgate.net |

| > 8 | Slightly Soluble nih.govresearchgate.net |

Impact of Exogenous Pyrophosphate Ions on Ferric Pyrophosphate Solubilization

The presence of external pyrophosphate ions plays a significant role in the solubilization of ferric pyrophosphate. At a pH range of 5 to 8.5, the addition of pyrophosphate ions dramatically increases the solubility of FePP. nih.gov This is attributed to the formation of a soluble complex between the Fe(III) ions and the pyrophosphate ions, leading to an eight- to ten-fold increase in the total ionic iron concentration. nih.gov

Research has shown that molar ratios of sodium pyrophosphate (NaPP) to iron (Fe) greater than 1:1 enhance the solubility of FePP. researchgate.net This suggests that having multiple pyrophosphate ligands available per iron cation facilitates the formation of these soluble complexes, which remain in solution even at a neutral pH. researchgate.net This enhanced solubility is a key factor in increasing the potential bioavailability of iron from FePP. researchgate.netnih.gov The co-extrusion of FePP with NaPP, for instance, has been shown to create these soluble complexes, thereby increasing the amount of soluble ionic iron. nih.gov

Molecular Mechanisms of Pyrophosphate Recognition by Ferric Complexes

The interaction between ferric complexes and pyrophosphate is a nuanced process involving precise molecular recognition and dynamic binding events. These mechanisms are fundamental to the selective interaction with pyrophosphate over other similar molecules.

Induced Fit Binding Dynamics in Pyrophosphate Sensing Systems

The concept of "induced fit" is central to understanding how some ferric complexes recognize and bind pyrophosphate. This model, borrowed from enzyme kinetics, suggests that the binding of a ligand induces a conformational change in the receptor molecule. nih.govnih.gov In the context of pyrophosphate sensing, a flexible Fe-salen based probe has been shown to utilize this principle. nih.govuzh.ch

The process begins with the initial binding of the pyrophosphate species, specifically HP₂O₇³⁻, to the aqua form of the ferric complex. nih.govuzh.ch This is followed by a structural rearrangement of the iron binding site, a prerequisite for the subsequent steps in the sensing mechanism. nih.gov This flexible mode of molecular recognition is most effective at physiological pH and is crucial for the high selectivity of the probe for pyrophosphate over other polyoxophosphates and competing analytes. nih.govuzh.ch The initial interaction is often weak and can be part of a "fly-casting" like search mechanism, where multiple weak binding events precede the formation of a stable complex. nih.gov

Ligand Exchange and Isomerization Pathways in Iron-Pyrophosphate Interactions

Following the initial recognition, the interaction between iron and pyrophosphate involves intricate ligand exchange and isomerization processes. In the case of the Fe-salen probe, after the initial end-on coordination of HP₂O₇³⁻, the pyrophosphate switches from a monodentate to a bidentate coordination mode. nih.govuzh.ch This change, known as linkage isomerism, occurs through a probable equilibrium process. nih.govuzh.ch

This intermediate state is further stabilized by hydrogen bonding interactions, which "activate" the probe for the final, irreversible rate-limiting step. nih.govuzh.ch This stabilization allows for the selective discrimination between different pyrophosphate species, favoring HP₂O₇³⁻. nih.govuzh.ch The ability of the tetradentate Fe(III)-salen complex to undergo this structural change highlights its flexible nature in the presence of HP₂O₇³⁻. nih.gov Other potential analytes may be too small, lack the necessary chelating ability, or be sterically hindered from inducing these required structural changes. nih.gov

Mechanistic Pathways of Iron Transfer to Biological Ligands

The transfer of iron from ferric pyrophosphate to biological molecules is a critical step in its physiological journey. This process involves interactions with various biological ligands and transport mechanisms.

Pyrophosphate itself has been identified as a potential candidate for intracellular iron transport. nih.gov It has the capacity to trigger the removal of iron from transferrin, enhance the transfer of iron from transferrin to ferritin, and promote the exchange of iron between transferrin molecules. drugbank.com The uptake of iron from a ferric-iron-pyrophosphate complex by mitochondria is dependent on a functional respiratory chain and involves the reductive cleavage of the complex. nih.gov Apotransferrin can inhibit this uptake by competing with the mitochondria for the iron. nih.gov

The mechanism of iron uptake can also involve transporters like the divalent metal transporter 1 (DMT1). The reduction of Fe³⁺ to Fe²⁺, often facilitated by agents like ascorbic acid, can increase iron uptake via DMT1. nih.gov In some cases, particularly with nanoparticle forms of iron compounds, endocytosis, specifically clathrin-mediated endocytosis, has been suggested as an alternative pathway for particle internalization. nih.gov

The transfer of iron from transferrin to pyrophosphate has been shown to follow a two-path mechanism. This involves the removal of iron from transferrin either through a species with an anion bound to a specific site on the protein or where pyrophosphate itself is bound to that site. carta-evidence.org These two pathways are linked by a rapid equilibrium, underscoring the dynamic nature of these interactions. carta-evidence.org

Direct Iron Transfer Kinetics to Apo-transferrin from Ferric Pyrophosphate Citrate (B86180)

Ferric pyrophosphate citrate (FPC) is a complex iron salt distinguished by its capacity to directly donate iron to plasma apo-transferrin. tandfonline.comnih.govtandfonline.com This mechanism is a departure from conventional intravenous iron formulations, which typically consist of an iron core surrounded by a carbohydrate shell. nih.gov These nanoparticle-based iron supplements require processing by the reticuloendothelial system to liberate the iron for subsequent binding to transferrin. nih.govnih.gov FPC's unique structure, in which an iron atom is complexed with pyrophosphate and citrate anions, facilitates a more direct pathway. nih.gov The pyrophosphate component provides stability, while the citrate enhances water solubility. tandfonline.com

Kinetic analyses have demonstrated that FPC rapidly transfers iron directly to apo-transferrin. nih.govnih.gov In vitro studies show that the iron loading of human apo-transferrin from FPC can reach 100% within a 10-minute timeframe. tandfonline.comnih.gov This swift transfer is a key characteristic of its reactivity. The interaction is efficient, with FPC capable of donating iron to both the N- and C-lobe iron-binding sites within the transferrin protein. tandfonline.comnih.gov Crystallographic studies of transferrin bound to FPC confirm that the iron atoms are fully encapsulated within these binding sites, forming stable bonds with the protein's amino acid side chains as well as with pyrophosphate and carbonate anions. nih.gov This direct and rapid donation mechanism circumvents the need for cellular processing and minimizes the potential for exposure of cells and tissues to free, redox-active iron. nih.govnih.gov

Table 1: Kinetic Parameters of Iron Transfer from FPC to Apo-transferrin

| Parameter | Finding | Reference |

|---|---|---|

| Time to 100% Iron Loading | Achieved within 10 minutes in vitro. | tandfonline.comnih.gov |

| Binding Stoichiometry (Iron:Apo-transferrin) | Theoretical maximum is a 2:1 ratio. | nih.gov |

| Target Binding Sites | Donates iron to both N- and C-lobe iron-binding sites of transferrin. | tandfonline.comnih.gov |

Systemic Iron Transport Mechanisms Involving Ferric Pyrophosphate Species

Once ferric pyrophosphate citrate donates its iron to transferrin in the bloodstream, the resulting transferrin-bound iron enters the body's systemic iron transport system. tandfonline.comnih.gov This system is tightly regulated to ensure iron is delivered to tissues with high demand, such as the bone marrow for erythropoiesis (the production of red blood cells), while preventing the accumulation of toxic free iron. tandfonline.comnih.gov The primary protein responsible for the transport of iron in the blood is transferrin. nih.govnih.gov Under normal physiological conditions, transferrin is typically about 20-40% saturated with ferric iron. nih.gov

The transport mechanism for transferrin-bound iron involves receptor-mediated endocytosis. nih.govsigmaaldrich.com Cells that require iron express transferrin receptors (TfR) on their surface. nih.gov Diferric transferrin (transferrin carrying two iron atoms) binds with high affinity to these receptors. sigmaaldrich.com Following binding, the transferrin-TfR complex is internalized into the cell within an endosome. nih.govyoutube.com

Inside the endosome, the pH is lowered to approximately 5.6. nih.govnih.gov This acidic environment induces a conformational change in transferrin, leading to the release of the ferric iron. nih.govnih.gov The iron-free transferrin, or apo-transferrin, remains bound to its receptor at this acidic pH. nih.gov The entire complex is then recycled back to the cell surface. nih.govyoutube.com Upon exposure to the neutral pH of the blood (around 7.4), apo-transferrin dissociates from the receptor and re-enters circulation, ready to bind more iron. nih.govnih.gov The iron released within the endosome is transported into the cytoplasm by transporters like the divalent metal transporter 1 (DMT1), after being reduced to its ferrous (Fe2+) state, to be utilized by the cell or stored in ferritin. nih.govnih.gov This entire cycle of uptake, iron release, and recycling is highly efficient, allowing each transferrin molecule to be reused many times.

Table 2: Key Stages of Systemic Iron Transport via Transferrin

| Stage | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| Binding | Diferric transferrin binds to the transferrin receptor (TfR) on the cell surface. | Transferrin, Transferrin Receptor (TfR) | nih.govsigmaaldrich.com |

| Internalization | The transferrin-TfR complex is taken into the cell via an endosome. | Endosome | nih.govyoutube.com |

| Iron Release | The pH within the endosome is lowered, causing iron to be released from transferrin. | Protons (H+) | nih.govnih.gov |

| Cytosolic Transport | Iron is transported from the endosome into the cell's cytoplasm. | Divalent Metal Transporter 1 (DMT1) | nih.govnih.gov |

| Recycling | The apo-transferrin-TfR complex returns to the cell surface and dissociates at neutral pH. | Apo-transferrin, TfR | nih.govnih.gov |

Bioavailability Research Principles and Modulating Factors for Ferric Sodium Pyrophosphate

Methodological Approaches for Iron Bioavailability Assessment

In Vitro Digestion Models and Iron Accessibility Measurements

In vitro digestion models are crucial laboratory methods used to simulate the physiological processes of the human digestive system, including the oral, gastric, and intestinal phases. nih.gov These models are employed to estimate the bioaccessibility of iron from ferric pyrophosphate, which is the amount of iron that is released from the food matrix and is available for absorption. nih.govmdpi.com The process involves subjecting the iron compound to digestive enzymes and pH conditions that mimic those in the stomach and small intestine. nih.govnih.gov

Researchers measure the concentration of soluble iron in the simulated digestive fluids to determine its accessibility. nih.govnutraingredients-usa.com This is a key indicator because iron must be in a soluble form to be absorbed by the intestinal cells. nutraingredients-usa.com The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics of intestinal enterocytes, is often used in these models to assess both the uptake and transport of iron. nih.govresearchgate.net By measuring the amount of iron that is taken up by these cells, researchers can gain insights into the potential bioavailability of the iron compound in the human body. mdpi.comresearchgate.net

The particle size of the iron compound is a significant factor that is often evaluated in these models. For instance, after simulated gastric digestion at a low pH, a reduction in particle size has been observed, which can influence solubility and subsequent absorption. nih.gov

Application of Stable Isotope Techniques for Iron Absorption Quantification

Stable isotope techniques are considered the gold standard for accurately quantifying iron absorption in humans. nih.gov These methods involve labeling ferric pyrophosphate with a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe. nih.govnih.gov This labeled iron is then incorporated into a food vehicle, like extruded rice or a milk drink, and consumed by study participants. micronutrientforum.orgethz.ch

Several approaches are used to measure the amount of the stable isotope absorbed:

Erythrocyte Iron Incorporation: This is a common method where the amount of the iron isotope incorporated into the red blood cells (erythrocytes) is measured approximately 14 days after consumption. nih.govmicronutrientforum.org This provides a measure of the iron that has been absorbed and utilized for hemoglobin synthesis.

Fecal Recovery Method: This technique involves analyzing fecal samples to determine the amount of the unabsorbed iron isotope. By subtracting this from the total amount ingested, the absorbed amount can be calculated. This method is highly accurate as it directly measures the unabsorbed portion. nih.gov

Plasma Isotope Appearance: This method involves collecting plasma samples at various time points after ingestion of the labeled iron to measure the rate and pattern of its appearance in the bloodstream. nih.gov

Isotope Dilution: This is a newer approach where the body's natural iron isotopic composition is altered by a known amount of an iron isotope. Subsequent changes in this isotopic signature over time allow for long-term studies of both iron absorption and loss. nih.gov

These stable isotope studies have been instrumental in comparing the bioavailability of ferric pyrophosphate to other iron compounds, such as the highly bioavailable ferrous sulfate (B86663), and in evaluating the impact of various factors on its absorption. nih.govmicronutrientforum.org

Strategies for Enhancing Ferric Pyrophosphate Iron Bioavailability

Role of Co-fortificants and Solubilizers (e.g., Sodium Pyrophosphate, Citric Acid/Trisodium (B8492382) Citrate (B86180), EDTA)

The bioavailability of ferric pyrophosphate, which is inherently low due to its poor solubility, can be significantly improved by the addition of certain compounds known as co-fortificants or solubilizers. nutraingredients-usa.comresearchgate.net These substances work by forming soluble complexes with the iron, keeping it in a form that can be more readily absorbed in the intestine. researchgate.net

Key solubilizers and their effects include:

Sodium Pyrophosphate (NaPP): When added in excess, NaPP can increase the solubility of ferric pyrophosphate, particularly in the pH range of the small intestine (pH 5-8.5), by forming a soluble complex with the iron. researchgate.net However, its enhancing effect on bioavailability in human studies has shown mixed results, with some studies indicating a benefit while others found no significant effect, suggesting that the food matrix plays a crucial role. nih.gov

Citric Acid/Trisodium Citrate (CA/TSC): Co-extrusion of ferric pyrophosphate with CA/TSC has been shown to sharply increase iron absorption. nih.govnih.gov This combination forms bioavailable iron coordination complexes. nih.gov

Ethylenediaminetetraacetic Acid (EDTA): EDTA is a powerful chelating agent that can form a stable complex with iron, protecting it from forming insoluble compounds in the gut and thereby increasing its absorption. nih.gov Co-extruding ferric pyrophosphate with EDTA has been found to enhance iron solubility and absorption. nih.govnih.gov

The table below summarizes the impact of various solubilizers on the fractional iron absorption (FIA) from ferric pyrophosphate fortified foods in human studies.

Table 1: Effect of Solubilizers on Fractional Iron Absorption (FIA) of Ferric Pyrophosphate

| Food Vehicle | Iron Compound | Solubilizer | Fractional Iron Absorption (FIA) (%) | Relative Bioavailability vs. FeSO₄ (%) |

|---|---|---|---|---|

| Extruded Rice | ⁵⁷FePP | None | 4.0 | 43 |

| Extruded Rice | ⁵⁷FePP | Zinc Sulfate | 4.5 | 48 |

| Extruded Rice | ⁵⁷FePP + CA/TSC + ZnSO₄ | Citric Acid/Trisodium Citrate | 9-11 | - |

| Extruded Rice | ⁵⁷FePP + EDTA + ZnSO₄ | EDTA | 9-11 | - |

| Extruded Rice | ⁵⁷FePP + NaPP + ZnSO₄ | Sodium Pyrophosphate | 9-11 | - |

Data sourced from human stable isotope studies. micronutrientforum.orgnih.gov

Impact of Processing Technologies on Bioavailability (e.g., Extrusion)

Food processing technologies can significantly influence the bioavailability of iron from ferric pyrophosphate. Extrusion, a process that involves cooking a food mixture at high temperature and pressure, has been a key focus of research. nih.govnih.gov

Co-extruding ferric pyrophosphate with solubilizing agents like citric acid/trisodium citrate or EDTA has been shown to create new, more bioavailable iron coordination complexes. nih.gov This process can enhance the solubility of the iron compound, leading to increased absorption. nih.gov However, the extrusion process itself, even without the addition of solubilizers, can be optimized to improve iron bioavailability. researchgate.net Factors such as barrel temperature during extrusion can affect the final product's characteristics and, consequently, iron absorption. nih.gov

Influence of Particle Morphology and Dispersion on Iron Absorption

The physical characteristics of ferric pyrophosphate particles, particularly their size and how well they are dispersed, play a critical role in their bioavailability. supsi.chnih.gov

Particle Size: Reducing the particle size of ferric pyrophosphate significantly increases its surface area, which can lead to improved dissolution in the gastrointestinal tract and higher absorption. nih.govresearchgate.net Studies in rats have demonstrated that decreasing the mean particle size from approximately 21 micrometers to 2.5 micrometers, and further to 0.5 micrometers, results in a progressive increase in relative bioavailability compared to ferrous sulfate. supsi.chnih.gov An emulsified form with a mean particle size of about 0.5 micrometers was found to have a bioavailability comparable to that of ferrous sulfate. supsi.chnih.gov

Dispersion and Encapsulation: While reducing particle size is beneficial, preventing the small particles from clumping together (agglomeration) is also important. researchgate.net Encapsulation can help maintain the small particle size and improve dispersion. nih.govresearchgate.net However, the material used for encapsulation is critical. For instance, encapsulation in hydrogenated palm oil has been shown to decrease the relative bioavailability of ferric pyrophosphate. supsi.chnih.gov Conversely, other encapsulation methods, such as those using modified starch and phospholipids, have been developed to enhance intestinal absorption. nih.govresearchgate.net

The following table illustrates the effect of particle size on the relative bioavailability (RBV) of ferric pyrophosphate in rats.

Table 2: Effect of Particle Size on the Relative Bioavailability (RBV) of Ferric Pyrophosphate in Rats

| Form of Ferric Pyrophosphate | Mean Particle Size (µm) | Relative Bioavailability (RBV) (%) |

|---|---|---|

| Regular | ~21 | 59 |

| Micronized | ~2.5 | 69 |

| Micronized, Encapsulated | ~2.5 | 43 |

| Emulsified | ~0.5 | 95 |

Data from a hemoglobin repletion study in rats, with ferrous sulfate as the reference (100% RBV). supsi.chnih.gov

Dietary and Matrix Factors Affecting Ferric Pyrophosphate Bioavailability

The bioavailability of iron from ferric sodium pyrophosphate is not solely dependent on the characteristics of the compound itself but is significantly influenced by the food matrix in which it is incorporated and the presence of other dietary components consumed concurrently. These external factors can either inhibit or, in some cases, enhance the absorption of iron from this fortificant.

Inhibition by Anti-nutritional Factors (e.g., Phytic Acid, Polyphenols)

Certain compounds naturally present in plant-based foods, often termed anti-nutritional factors, can significantly reduce the bioavailability of iron from ferric pyrophosphate. The primary mechanisms involve the formation of insoluble and indigestible complexes with iron, preventing its absorption in the gastrointestinal tract.

Phytic Acid: Phytic acid, a major storage form of phosphorus in cereals, legumes, nuts, and seeds, is a potent inhibitor of iron absorption. It chelates non-heme iron, including that from ferric pyrophosphate, to form insoluble ferric phytate complexes in the intestine. Research has demonstrated that phytic acid can reduce the fractional iron absorption from rice fortified with ferric pyrophosphate and citric acid/trisodium citrate by as much as 50%. nih.gov This inhibitory effect is comparable to its impact on highly bioavailable iron sources like ferrous sulfate. nih.gov The presence of phytic acid in meals can counteract the enhancing effects of other compounds on ferric pyrophosphate bioavailability. nih.gov

Interactive Data Table: Effect of Phytic Acid on Iron Bioavailability from Ferric Pyrophosphate

| Food Matrix | Iron Compound | Phytic Acid Content | Iron Bioavailability (%) | Relative Bioavailability vs. Ferrous Sulfate | Reference |

| Infant Weaning Food | Iron Glycine | High | 5.2 | Not Specified | researchgate.net |

| Infant Weaning Food | Ferrous Sulfate | High | 3.8 | 1.0 | researchgate.net |

| Infant Weaning Food | Iron Glycine | Low | 9.8 | Not Specified | researchgate.net |

| Infant Weaning Food | Ferrous Sulfate | Low | 9.1 | 1.0 | researchgate.net |

| Extruded Rice | Ferric Pyrophosphate + CA/TSC | With Phytic Acid | Reduced by 50% | Not Specified | nih.gov |

This table is interactive. Click on column headers to sort.

Interaction with Other Mineral Fortificants (e.g., Zinc Compounds)

The simultaneous fortification of foods with multiple minerals, such as iron and zinc, is a common practice to address co-existing micronutrient deficiencies. However, the potential for interactions between these minerals can affect their respective bioavailability.

Zinc Compounds: The interaction between ferric pyrophosphate and zinc compounds (e.g., zinc oxide, zinc sulfate) is complex and appears to be influenced by other components in the food matrix. Some studies suggest that common metal transporters are involved in the active transport of iron and zinc, which could lead to competitive inhibition. nih.gov However, research on extruded rice co-fortified with ferric pyrophosphate and zinc compounds (zinc oxide or zinc sulfate) did not find a significant negative impact of zinc on iron bioavailability. nih.govnih.govveeva.com In fact, in some formulations, the presence of zinc sulfate alongside solubilizing agents resulted in fractional iron absorption comparable to that of ferrous sulfate. nih.gov This suggests that with appropriate formulation strategies, iron and zinc can be delivered together without compromising iron bioavailability from ferric pyrophosphate. Further research indicates that fortification of foods with zinc does not seem to have an adverse effect on indicators of iron status. nih.gov

Interactive Data Table: Iron Bioavailability from Ferric Pyrophosphate Co-fortified with Zinc

| Food Matrix | Iron Compound | Zinc Compound | Solubilizing Agent | Fractional Iron Absorption (%) | Comparison | Reference |

| Extruded Rice | Ferric Pyrophosphate | Zinc Oxide (ZnO) | EDTA | Not significantly different from FePP+EDTA+ZnSO₄ | nih.gov | |

| Extruded Rice | Ferric Pyrophosphate | Zinc Sulfate (ZnSO₄) | EDTA | 9-11% | Not significantly different from FeSO₄ | nih.govnih.gov |

| Extruded Rice | Ferric Pyrophosphate | Zinc Sulfate (ZnSO₄) | CA/TSC | 9-11% | Not significantly different from FeSO₄ | nih.govnih.gov |

| Extruded Rice | Ferric Pyrophosphate | Zinc Sulfate (ZnSO₄) | NaPP | 9-11% | Not significantly different from FeSO₄ | nih.govnih.gov |

This table is interactive. Click on column headers to sort.

Advanced Applications and Research Frontiers for Ferric Sodium Pyrophosphate

Materials Science Investigations

In the realm of materials science, ferric sodium pyrophosphate is being actively investigated for its electrochemical properties, particularly for use in next-generation battery technologies.

Electrochemical Performance as Cathode Materials in Ion Batteries

This compound has emerged as a promising cathode material for sodium-ion batteries (SIBs), which are considered a cost-effective and earth-abundant alternative to lithium-ion batteries. beyondpesticides.org Research has focused on various formulations of this compound to enhance its performance.

One area of investigation involves the synthesis of carbon-coated nanoparticles of sodium-rich ferric pyrophosphate. A study on carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ nanoparticles demonstrated excellent electrochemical performance. beyondpesticides.orgruipugroup.com These nanoparticles, approximately 10 nm in size, were synthesized using a sol-gel method. beyondpesticides.orgruipugroup.com When used as a cathode material, they delivered a high reversible capacity and exhibited remarkable cycling stability. beyondpesticides.orgruipugroup.com

Another avenue of research explores off-stoichiometric compositions of this compound. For instance, a novel off-stoichiometric compound, Na₃Fe₂.₅(P₂O₇)₂, has been proposed and studied. researchgate.netwikipedia.org This material has shown appealing performance with a good reversible discharge capacity and enhanced rate capability. researchgate.netwikipedia.org The exploration of such continuous solid solutions offers more opportunities for the discovery of new high-performance cathode materials for SIBs. researchgate.netwikipedia.org

The general advantages of using sodium ferric pyrophosphate in batteries include its structural stability, which is attributed to its NASICON-type 3D framework, and its relatively low cost for high-volume applications. beyondpesticides.org

Electrochemical Performance of this compound-Based Cathodes

| Compound | Reversible Capacity | C-rate | Cycling Stability | Voltage (vs. Na⁺/Na) | Reference |

|---|---|---|---|---|---|

| Carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ | 99 mAh g⁻¹ | 0.2 C | 96% retention after 1000 cycles at 10 C | Not specified | beyondpesticides.orgruipugroup.com |

| Full-cell with Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ cathode | 86 mAh g⁻¹ | 0.5 C | 80% retention after 100 cycles | Not specified | beyondpesticides.orgruipugroup.com |

| Na₄Fe₃(PO₄)₂(P₂O₇) | ~100 mAh/g | Not specified | Excellent cycling stability | 3.1 V | beyondpesticides.org |

| Off-stoichiometric Na₃Fe₂.₅(P₂O₇)₂ | 83 mAh g⁻¹ | Not specified | 89.2% retention after 500 cycles | 2.9 V | researchgate.netwikipedia.org |

| Off-stoichiometric Na₃Fe₂.₅(P₂O₇)₂ | 51 mAh g⁻¹ | 1600 mA g⁻¹ | Not specified | Not specified | researchgate.netwikipedia.org |

Exploration in Novel Material Systems

The exploration of this compound extends to its incorporation into novel material systems to overcome inherent drawbacks and enhance its properties. For example, the use of ultrafine sodium ferric pyrophosphate particles with carbon in the fabrication of electrode sheets has been shown to overcome some of the material's limitations. beyondpesticides.org

Furthermore, the composition of sodium ferric pyrophosphate can be customized through the substitution of cations. beyondpesticides.org This ability to create a continuous solid solution by mutual substitution of cations while maintaining the fundamental crystal structure opens up possibilities for designing new materials with tailored electrochemical properties. researchgate.netwikipedia.org The investigation into off-stoichiometric phases is a testament to the ongoing exploration of new and promising materials within the sodium ferric pyrophosphate family for advanced energy storage applications. researchgate.netwikipedia.org

Biomedical Research Applications (Conceptual and Developmental)

The unique properties of iron pyrophosphates are also being explored in the biomedical field, with conceptual and developmental research into their use in drug delivery and diagnostic imaging.

Drug Formulation and Delivery System Concepts

Ferric pyrophosphate is being investigated for its potential in novel drug delivery systems, particularly for iron supplementation. The challenge with many iron preparations is their instability and low absorption. beyondpesticides.org To address this, a novel ferric pyrophosphate (FePP) delivery system, the FePP-casein-phosphopeptide-dextran (FCD) complex, has been developed. beyondpesticides.org In this system, sodium pyrophosphate acts as a solvent promoter, while casein phosphopeptide and β-glucan serve as wall materials. beyondpesticides.org This complex has demonstrated improved water solubility, stability, and gradual iron release in in-vitro studies. beyondpesticides.org

The rationale behind using pyrophosphate complexes for iron delivery is that the ferric ion is strongly complexed by pyrophosphate, which can lead to a milder formulation in the gastrointestinal tract and potentially higher bioavailability. ruipugroup.com The capacity of pyrophosphate to facilitate iron transfer between key proteins involved in iron metabolism makes it a suitable candidate for parenteral administration and delivery into circulation. ruipugroup.com

Potential as Diagnostic Imaging Agents

Conceptually, ferric pyrophosphate has been explored for its potential as a magnetic resonance (MR) imaging contrast agent. A preliminary study investigated the use of ferric pyrophosphate (Fe-PyP) in an animal model of acute myocardial infarction. beyondpesticides.org The study found that Fe-PyP provided contrast enhancement of the peri-infarct zone. beyondpesticides.org Radiotracer studies showed that the localization of soluble ⁵⁹Fe-PyP in the peri-infarct zone was similar to that of ⁹⁹mTc-PyP, a known cardiac imaging agent. beyondpesticides.org These initial findings suggest the potential for ferric pyrophosphate to serve as an MR contrast agent for localizing and sizing acute myocardial infarcts, although further research is needed to address potential toxicity and dose limitations. beyondpesticides.org

Analytical Methodologies for Comprehensive Ferric Sodium Pyrophosphate Characterization

Spectroscopic Techniques for Structural and Functional Analysis

Spectroscopy is a powerful tool for probing the atomic and molecular characteristics of ferric sodium pyrophosphate. Various spectroscopic methods offer complementary information regarding the iron coordination environment, the types of chemical bonds present, and the electronic structure of the complex.

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Iron Coordination Environment

X-ray Absorption Spectroscopy (XAS) is instrumental in elucidating the local atomic structure around the iron atoms in this compound. This technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis provides information about the oxidation state and coordination geometry of the iron. nih.govacs.org The energy position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the absorbing atom. acs.org Studies on ferric pyrophosphate citrate (B86180) have shown that the iron is exclusively in the ferric (Fe³⁺) state. nih.govresearchgate.net Furthermore, the pre-edge features of the XANES spectrum can offer insights into the coordination environment (e.g., octahedral vs. tetrahedral) of the iron center. acs.org

EXAFS, on the other hand, provides quantitative information about the local environment of the iron atom, including the number and type of neighboring atoms and their respective distances from the iron center. nih.gov For a related compound, ferric pyrophosphate citrate, EXAFS modeling revealed that the iron center is coordinated to phosphorus and carbon atoms, suggesting complexation with both pyrophosphate and citrate ligands. nih.gov Specifically, the data indicated that the iron (III) is complexed with one pyrophosphate and two citrate molecules. nih.gov This detailed structural information is crucial for understanding the stability and reactivity of the compound.

The table below summarizes typical findings from XAS analysis of iron pyrophosphate complexes.

| Parameter | Information Provided | Typical Finding for Ferric Pyrophosphate Complexes |

| XANES Edge Position | Oxidation state of iron | Confirms Fe(III) oxidation state nih.govresearchgate.net |

| XANES Pre-edge Features | Coordination geometry | Sensitive to local coordination (e.g., octahedral) acs.org |

| EXAFS Analysis | Coordination number and interatomic distances | Iron (III) is complexed with pyrophosphate and citrate ligands nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the context of this compound, IR spectroscopy confirms the presence of pyrophosphate and other potential ligands.

The IR spectrum of ferric pyrophosphate complexes exhibits characteristic absorption bands corresponding to the vibrations of different chemical bonds. For instance, the P-O and P-O-P stretching and deformation vibrations are indicative of the pyrophosphate moiety. researchgate.netmdpi.com In a study of ferric pyrophosphate nanoparticles, distinct IR bands were assigned to P-O vibration (1250–998 cm⁻¹), P-O-P stretching (900–714 cm⁻¹), and deformation (630–495 cm⁻¹). researchgate.net Similarly, the analysis of ferric pyrophosphate citrate showed characteristic peaks for O-H, C=O, C-O, P=O, and S=O stretches, confirming the presence of citrate and sulfate (B86663) in addition to pyrophosphate. nih.govresearchgate.net

The following table presents typical IR absorption bands observed in ferric pyrophosphate compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 1250–998 | P-O stretching | Pyrophosphate researchgate.net |

| 900–714 | P-O-P stretching | Pyrophosphate researchgate.net |

| 630–495 | P-O-P deformation | Pyrophosphate researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron-Ligand Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. wikipedia.org Since ferric iron (Fe³⁺) is a paramagnetic species, EPR spectroscopy is an invaluable tool for characterizing the electronic structure and the nature of the iron-ligand complexes in this compound. nih.govnumberanalytics.com

EPR spectra provide information about the spin state of the iron ion and the symmetry of its local environment. nih.gov For instance, high-spin Fe³⁺ complexes often exhibit a characteristic signal at a g-value of approximately 4.3, which arises from a rhombic distortion of the iron's coordination sphere. researchgate.net The precise g-values and the shape of the EPR spectrum are sensitive to the type of ligands coordinated to the iron and the geometry of the complex. rsc.orgacs.org By analyzing the EPR spectrum, researchers can gain insights into the nature of the bonding between the iron and the pyrophosphate ligands. acs.org

UV-Vis and Fluorescence Spectroscopies for Kinetic and Mechanistic Studies

UV-Visible (UV-Vis) and fluorescence spectroscopies are versatile techniques used to study the electronic transitions in molecules and can be employed to investigate the kinetics and mechanisms of reactions involving this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The formation of complexes between iron and ligands often results in the appearance of new absorption bands or shifts in existing ones. This property can be used to monitor the formation and stability of ferric pyrophosphate complexes in solution. For example, in the quantification of iron in supplements, the reaction of iron(II) with 1,10-phenanthroline (B135089) forms an orange-red complex that can be measured by UV-Vis spectroscopy. libretexts.orgacs.org While this example involves iron(II), similar principles can be applied to study the complexation of iron(III) with pyrophosphate.

Fluorescence spectroscopy, which measures the emission of light from a sample that has absorbed light, can also be used to study reaction kinetics. Although iron itself is not typically fluorescent, changes in the fluorescence of a ligand upon binding to iron can be monitored. This can provide information on the binding affinity and the kinetics of complex formation.

Chromatographic Separations and Detection Methods

Chromatographic techniques are essential for separating and quantifying the different ionic species present in this compound preparations. These methods are crucial for determining the purity and stoichiometry of the compound.

Ion Chromatography for Ionic Profile Determination

Ion chromatography (IC) is a powerful analytical technique used for the separation and quantification of ions. asianpubs.org In the analysis of ferric pyrophosphate citrate, a related compound, ion-exchange chromatography has been successfully employed to determine its anionic content. nih.gov

This method can effectively separate and quantify anions such as pyrophosphate, citrate, sulfate, and phosphate (B84403). nih.govasianpubs.org The separation is typically achieved using an anion-exchange column, and the detection is often performed using a conductivity detector. nih.gov By using this technique, the molar ratios of the different anions to iron can be determined, which is critical for confirming the stoichiometry of the this compound complex. nih.gov For instance, in ferric pyrophosphate citrate, ion chromatography confirmed a Fe:citrate:pyrophosphate ratio of 4:3:3. nih.gov

The following table outlines the application of ion chromatography for the analysis of anions in iron pyrophosphate complexes.

| Analyte | Chromatographic Method | Detection Method | Purpose |

| Pyrophosphate, Citrate, Sulfate, Phosphate | Ion-Exchange Chromatography | Conductivity Detection | Determination of anionic profile and stoichiometry nih.govasianpubs.org |

High-Performance Liquid Chromatography (HPLC) for Anion Analysis

High-Performance Liquid Chromatography (HPLC), particularly in its ion chromatography (IC) configuration, is a cornerstone technique for the analysis of anions in this compound. This method is crucial for quantifying the pyrophosphate anion and distinguishing it from other phosphate species like orthophosphate and trimetaphosphate that may be present as impurities or degradation products. thermofisher.comasianpubs.orgsci-hub.se

The fundamental principle involves the separation of anions on a specialized analytical column, typically an anion-exchange column. nih.govchrom-china.comnih.gov An eluent, often a potassium hydroxide (B78521) (KOH) or sulfuric acid solution, is passed through the column to facilitate the separation. chrom-china.comshodex.com The choice of eluent and its concentration gradient can be optimized to achieve clear resolution between different phosphate species. chrom-china.com

Following separation, the anions are detected, commonly by a suppressed conductivity detector, which provides high sensitivity and selectivity. thermofisher.comchrom-china.com Some methods may also employ post-column spectrophotometric detection using reagents like a molybdenum(V)-molybdenum(VI) reagent, which forms a colored complex detectable in the visible light range. nih.gov The reliability of IC is high, though care must be taken to avoid potential "false-positive" and "false-negative" results. sci-hub.se

Sample preparation is a critical step and may involve extraction with a sodium hydroxide solution or digestion via high-temperature incineration, followed by solid-phase extraction (SPE) to remove interfering substances. chrom-china.comnih.gov The method's dynamic range is wide, capable of detecting pyrophosphate from micromolar concentrations up to the millimolar range. nih.gov

A typical HPLC setup for pyrophosphate analysis is summarized in the table below.

| Parameter | Specification | Purpose |

| Analytical Column | Anion-exchange (e.g., IonPac AS11-HC, IonPac AS16) thermofisher.comchrom-china.com | Separates anions based on their charge. |

| Mobile Phase (Eluent) | Gradient of Potassium Hydroxide (KOH) or Sulfuric Acid (H₂SO₄) chrom-china.comshodex.com | Carries the sample through the column and facilitates separation. |

| Detector | Suppressed Conductivity or Spectrophotometric nih.govchrom-china.com | Quantifies the separated anions. |

| Flow Rate | Typically 1.0 mL/min chrom-china.com | Controls the speed of the separation process. |

| Temperature | Controlled, e.g., 35 °C chrom-china.com | Ensures reproducible retention times. |

Mass Spectrometry-Based Techniques for Isotopic Analysis

Mass spectrometry, particularly Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), is the premier technique for high-precision isotopic analysis of the elements within this compound, namely iron and phosphorus. bohrium.comat-spectrosc.comrsc.org This analysis is vital for understanding the origin and geochemical history of the raw materials used in its synthesis.

The technique measures the relative abundances of an element's stable isotopes. For iron, this involves measuring ratios such as ⁵⁶Fe/⁵⁴Fe and ⁵⁷Fe/⁵⁴Fe. rsc.org These ratios are reported in delta (δ) notation (e.g., δ⁵⁶Fe), which expresses the deviation in parts per thousand (‰) from a standard reference material like IRMM-014. bohrium.comnih.gov

Before analysis, the sample must be digested and the iron purified through anion-exchange chromatography to remove matrix elements that could cause interferences. at-spectrosc.comfrontiersin.org However, for iron-dominated materials, some methods allow for direct measurement without column chromatography, significantly improving efficiency. rsc.org The sample is then introduced into the ICP-MS, where it is ionized in argon plasma. The resulting ions are separated by the mass spectrometer based on their mass-to-charge ratio and detected by multiple collectors simultaneously. nih.gov High-resolution instruments are often necessary to separate isotopic peaks from molecular interferences, such as those from argon. bohrium.comresearchgate.net

Achieving high precision (better than ±0.03‰ for δ⁵⁶Fe) requires careful control of analytical parameters, including matching the acid molarity and iron concentration between the sample and the bracketing standard. bohrium.comrsc.org

The stable isotopes of iron that are typically analyzed are listed below.

| Isotope | Natural Abundance (%) |

| ⁵⁴Fe | 5.845 |

| ⁵⁶Fe | 91.754 |

| ⁵⁷Fe | 2.119 |

| ⁵⁸Fe | 0.282 |

Elemental Analysis Techniques (e.g., Inductively Coupled Plasma – Atomic Emission Spectroscopy)

Inductively Coupled Plasma – Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is a robust and widely used technique for determining the elemental composition of this compound. e3s-conferences.orgzldm.ruresearchgate.net It allows for the simultaneous quantification of iron (Fe), sodium (Na), and phosphorus (P) to verify that the compound conforms to its stoichiometric formula. zldm.ruresearchgate.net

The method involves introducing a sample, typically after acid digestion, into an argon plasma source. zldm.ru The extremely high temperature of the plasma (6,000 to 10,000 K) excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. researchgate.net A spectrometer separates these wavelengths, and the intensity of the emitted light at each specific wavelength is measured by a detector. This intensity is directly proportional to the concentration of the element in the sample. youtube.com

For accurate quantification, matrix matching of calibration standards to the sample matrix is crucial to mitigate interference from high concentrations of other ions. e3s-conferences.org The selection of appropriate, interference-free emission lines for each element is also critical for method accuracy. mdpi.com The technique is highly sensitive, with detection limits often in the parts-per-billion (ppb) range. researchgate.netyoutube.com

The table below lists the typical emission wavelengths monitored for the key elements in this compound.

| Element | Wavelength (nm) |

| Iron (Fe) | 259.939 |

| Sodium (Na) | 589.592 |

| Phosphorus (P) | 213.618 |

Microscopic and Particle Sizing Characterization for Morphological Analysis

Understanding the physical form of this compound is critical, as properties like particle size and shape can influence its application. A combination of microscopic and particle sizing techniques is employed for this morphological analysis.

Scanning Electron Microscopy (SEM) provides high-magnification images of the particles, revealing their surface topography, shape, and degree of aggregation. mdpi.comresearchgate.netmdpi.com In this technique, a focused beam of electrons scans the surface of the sample, which is typically coated with a conductive material. The interactions between the electrons and the sample generate signals that are used to create an image. SEM analysis can show whether particles are spherical, crystalline, or irregular and if they exist as individual particles or as agglomerates. researchgate.netimedpub.com

Laser Diffraction is the most common method for determining the particle size distribution of the powder. researchgate.netanton-paar.commalvernpanalytical.com This technique works by passing a laser beam through a dispersion of the particles. sympatec.com The light is scattered by the particles at an angle that is inversely proportional to their size—larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. anton-paar.commalvernpanalytical.com A series of detectors measures the intensity of scattered light at various angles, and this scattering pattern is then mathematically converted into a particle size distribution using the Mie or Fraunhofer theories. malvernpanalytical.comsympatec.com

The results are often reported as a volume-equivalent sphere diameter and include key statistical parameters such as the D10, D50 (median), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's volume is composed of smaller particles, respectively. anton-paar.comresearchgate.net